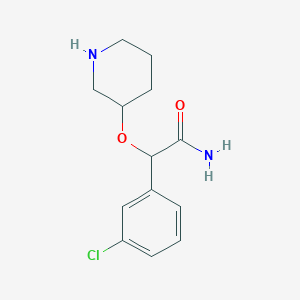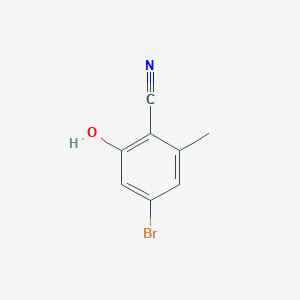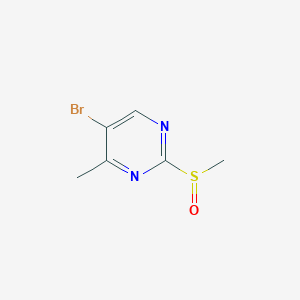
5-Bromo-4-methyl-2-(methylsulfinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-methyl-2-(methylsulfinyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with bromine, methyl, and methylsulfinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-(methylsulfinyl)pyrimidine typically involves several steps, starting from commercially available precursors. One common method involves the bromination of 4-methyl-2-(methylsulfinyl)pyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and efficient purification techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-methyl-2-(methylsulfinyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methylsulfinyl group can be oxidized to a sulfone or reduced to a sulfide.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in solvents like toluene or ethanol.
Major Products
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: 5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine.
Reduction: 5-Bromo-4-methyl-2-(methylthio)pyrimidine.
Coupling: Aryl or alkyl-substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-methyl-2-(methylsulfinyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-methyl-2-(methylsulfinyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or proteins. For example, it could inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(methylsulfonyl)pyrimidine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
5-Bromo-2-(methylthio)pyrimidine: Similar structure but with a thioether group instead of a sulfinyl group.
4-Bromo-2-(methylsulfinyl)pyrimidine: Similar structure but with the bromine atom at a different position.
Uniqueness
5-Bromo-4-methyl-2-(methylsulfinyl)pyrimidine is unique due to the presence of both a bromine atom and a methylsulfinyl group on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C6H7BrN2OS |
|---|---|
Molekulargewicht |
235.10 g/mol |
IUPAC-Name |
5-bromo-4-methyl-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C6H7BrN2OS/c1-4-5(7)3-8-6(9-4)11(2)10/h3H,1-2H3 |
InChI-Schlüssel |
IUXPOEIMZJFBBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1Br)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


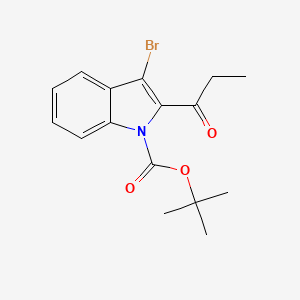
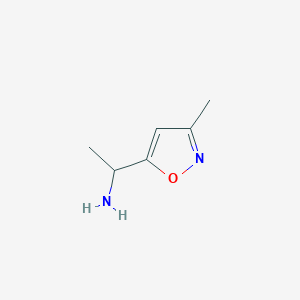

![2-Oxobicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B15230699.png)
![4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B15230702.png)
![4-([1,1'-Biphenyl]-2-yl)-2-chloropyrimidine](/img/structure/B15230707.png)
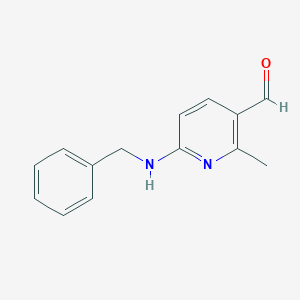
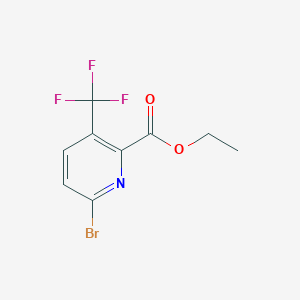
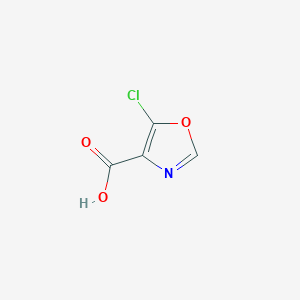
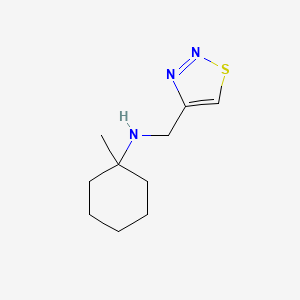
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid](/img/structure/B15230726.png)
![2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aceticacid](/img/structure/B15230728.png)
